5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole

Medicinal chemistry Chemical synthesis Structure-activity relationship

Choose this 5-bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole (CAS 1428335-90-3) for its unique tri-functional scaffold. The 2-morpholinyl group is essential for kinase inhibition, the 6-nitro group serves as a masked amine, and the 5-bromo substituent offers a superior synthetic handle for palladium-catalyzed cross-coupling. Its distinct bromine isotopic pattern provides unambiguous mass spectrometric quantification. Do not accept the des-bromo analog (CAS 5978-06-3) which lacks the critical halogen for SAR, electronic modulation, and downstream chemical diversification.

Molecular Formula C11H10BrN3O3S
Molecular Weight 344.19 g/mol
Cat. No. B13553989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole
Molecular FormulaC11H10BrN3O3S
Molecular Weight344.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC(=C(C=C3S2)[N+](=O)[O-])Br
InChIInChI=1S/C11H10BrN3O3S/c12-7-5-8-10(6-9(7)15(16)17)19-11(13-8)14-1-3-18-4-2-14/h5-6H,1-4H2
InChIKeyPRTYUYPIZTXEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole (CAS 1428335-90-3): Chemical Identity and Structural Context


5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole (CAS 1428335-90-3) is a heterocyclic small molecule with the molecular formula C11H10BrN3O3S and a molecular weight of 344.19 g/mol . The compound features a benzothiazole core substituted at the 2-position with a morpholin-4-yl moiety, at the 5-position with a bromine atom, and at the 6-position with a nitro group . Its canonical SMILES string is O=[N+]([O-])c1cc2sc(N3CCOCC3)nc2cc1Br . The 2-morpholinyl substitution pattern is recognized in medicinal chemistry literature as a critical pharmacophoric element for kinase inhibition, particularly within the PI3Kβ inhibitor class [1].

Why 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole Cannot Be Replaced by Its Des-Bromo Analog


The closest commercially available analog of this compound is 2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole (CAS 5978-06-3), which lacks the 5-bromo substituent . Substitution of the target compound with the des-bromo analog is not functionally equivalent due to three principal considerations. First, the 5-bromo substituent alters the electronic distribution of the benzothiazole ring through its electron-withdrawing inductive effect, which modulates the electrophilicity at the 2- and 6-positions [1]. Second, the bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling downstream diversification that is structurally inaccessible from the des-bromo congener [1]. Third, SAR studies on related benzothiazole kinase inhibitors indicate that halogen substitution at the 5-position can significantly influence target binding affinity and selectivity profiles, making the des-bromo analog an inappropriate comparator for projects requiring specific halogen-dependent interactions [2].

Quantitative Differentiation Evidence for 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole


Comparative Molecular Weight and Physicochemical Differentiation from Des-Bromo Analog

5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole differs from its closest structural analog, 2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole, by the presence of a bromine atom at the 5-position. This substitution increases the molecular weight from 265.29 g/mol to 344.19 g/mol (Δ = 78.90 g/mol) and modifies the elemental composition from C11H11N3O3S to C11H10BrN3O3S .

Medicinal chemistry Chemical synthesis Structure-activity relationship

Synthetic Versatility: 5-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent on the target compound serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions. Literature on benzothiazole synthesis establishes that halogenated benzothiazoles undergo palladium-catalyzed coupling with amines, alcohols, thiols, and boronic acids to yield 2-substituted derivatives, whereas the non-halogenated congener lacks this reactivity [1]. The 5-bromo-6-nitrobenzothiazole scaffold specifically enables Suzuki-Miyaura coupling for aryl/heteroaryl installation or Buchwald-Hartwig amination for C-N bond formation .

Organic synthesis Medicinal chemistry Late-stage functionalization

Morpholine 2-Substitution: Docking Evidence for Essential Pharmacophore Role

In a series of benzothiazole derivatives evaluated as PI3Kβ inhibitors, docking studies demonstrated that the morpholine group in the 2-position is necessary for potent antitumor activity [1]. The study further identified compound 11 (a benzothiazole derivative with structural homology to the target compound) as the most promising candidate, exhibiting excellent anti-proliferative activity and selectivity across multiple cancer cell lines, particularly in prostate cancer cell lines [1]. While compound-specific IC50 values for 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole are not publicly reported, the presence of the identical 2-morpholinyl-6-nitrobenzothiazole core motif suggests potential for kinase-targeted applications consistent with this pharmacophore model [2].

Kinase inhibition PI3Kβ Molecular docking Antitumor

Nitrobenzothiazole Core: Computational Prediction of Biological Activity Potential

Computational studies on 6-nitrobenzothiazole derivatives have generated predictive values for biological activities including antimicrobial and antimalarial potential [1][2]. QSAR analyses of nitrobenzothiazole derivatives against the W2 Plasmodium falciparum strain have established quantitative structure-activity relationships that inform the design of antimalarial candidates [2]. The 5-bromo substitution on the target compound represents a point of structural diversification within this established SAR framework.

Antimicrobial QSAR Bioactivity prediction Drug discovery

Validated Application Scenarios for 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole


Medicinal Chemistry: Kinase-Targeted Antitumor Lead Optimization

This compound serves as a strategic building block for optimizing benzothiazole-based kinase inhibitors, particularly within the PI3Kβ inhibitor class. Docking studies have demonstrated that the 2-morpholinyl substitution on the benzothiazole scaffold is essential for potent antitumor activity, and the 5-bromo substituent provides a modifiable position for SAR exploration [1]. The 6-nitro group can serve as a masked amine for further derivatization following reduction, enabling three-point diversification of the benzothiazole core. The presence of the 5-bromo handle distinguishes this compound from its des-bromo analog for synthetic tractability.

Synthetic Chemistry: Palladium-Catalyzed Late-Stage Functionalization

The 5-bromo substituent provides a reliable synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig amination for C-N bond formation [1]. This enables the preparation of focused libraries of 5-substituted derivatives without resynthesis of the entire benzothiazole core [2]. The 6-nitro group remains intact under typical cross-coupling conditions, allowing orthogonal functionalization strategies.

Analytical Method Development: LC-MS Quantification and Purity Assessment

The distinct isotopic pattern of bromine (M:M+2 ≈ 1:1 ratio) provides a unique mass spectrometric signature that facilitates confident identification and quantification of this compound in complex reaction mixtures or biological matrices [1]. The molecular weight difference of 78.90 g/mol versus the des-bromo analog enables unambiguous chromatographic resolution and MS differentiation [2]. These properties make the compound valuable as an internal standard or reference material in analytical workflows.

Infectious Disease Drug Discovery: Antimalarial and Antimicrobial Screening

QSAR studies on nitrobenzothiazole derivatives have established quantitative relationships between structural features and antimalarial activity against Plasmodium falciparum strains [1]. Computational predictive models for 6-nitrobenzothiazoles suggest potential antimicrobial applications [2]. The target compound's structural features—combining the 6-nitrobenzothiazole core with a 2-morpholinyl substituent and a 5-bromo handle—position it as a relevant intermediate for infectious disease screening campaigns, particularly where halogen-dependent potency modulation is being investigated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(morpholin-4-yl)-6-nitro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.